4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene
Description
4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene is a substituted aromatic compound characterized by a benzene ring functionalized with three distinct groups: a diethoxymethyl group at the 4-position, an ethoxy group at the 1-position, and a methoxy group at the 2-position. The ethoxy and methoxy groups are electron-donating substituents, influencing the compound’s electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
4-(diethoxymethyl)-1-ethoxy-2-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-5-16-12-9-8-11(10-13(12)15-4)14(17-6-2)18-7-3/h8-10,14H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBWSOGHQMNSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(OCC)OCC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4072603 | |
| Record name | 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4072603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72797-28-5 | |
| Record name | 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72797-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 4-(diethoxymethyl)-1-ethoxy-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072797285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 4-(diethoxymethyl)-1-ethoxy-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4072603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene typically involves the reaction of 4-bromobenzaldehyde with diethoxymethoxyethane and ethanol to form the desired compound . The reaction conditions often require the presence of a strong acid to facilitate the acetalization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and chemical synthesis .
Comparison with Similar Compounds
1-Ethoxy-2,4-dimethylbenzene (CymitQuimica)
- Substituents : Ethoxy (1-position), methyl (2- and 4-positions).
- Key Differences : The absence of a diethoxymethyl group and the presence of methyl groups reduce steric hindrance compared to the target compound. Methyl groups are less polarizable than alkoxy groups, leading to lower boiling points and reduced solubility in polar solvents.
- Applications : Used as an intermediate in organic synthesis, particularly where steric effects are minimized .
4-Benzyloxy-2-bromo-1-methoxybenzene (Acta Crystallographica)
- Substituents : Benzyloxy (4-position), bromo (2-position), methoxy (1-position).
- Key Differences : The bromine atom introduces electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the diethoxymethyl group in the target compound may stabilize adjacent carbocations. Benzyloxy groups are commonly used as protecting groups, akin to diethoxymethyl’s role in aldehyde protection .
Diethoxymethyl-Containing Analogues
2-Bromo-5-(diethoxymethyl)-3-methylthiophene (Thiophene Derivatives)
- Core Structure : Thiophene ring vs. benzene ring.
- Key Differences : The thiophene’s sulfur atom enhances electron delocalization, making it more reactive in electrophilic substitutions compared to benzene. The diethoxymethyl group in both compounds serves as an electron-rich substituent, but its positioning on a heterocycle (thiophene) alters resonance effects and solubility .
1-(Azidomethyl)-4-(diethoxymethyl)benzene (NOVELBONA-FIDENOXs Inhibitors)
- Substituents : Azidomethyl (1-position), diethoxymethyl (4-position).
- Both compounds highlight the versatility of diethoxymethyl in stabilizing intermediates during multi-step syntheses .
Halogenated and Nitro-Substituted Analogues
2-Ethyl-1-methoxy-4-nitrobenzene
- Substituents : Ethyl (2-position), methoxy (1-position), nitro (4-position).
- Key Differences: The nitro group (–NO₂) is strongly electron-withdrawing, directing electrophilic attacks to meta positions, whereas ethoxy/methoxy groups are electron-donating, favoring para/ortho substitution. This contrast significantly impacts reactivity in aromatic substitution reactions .
4-(Bromomethyl)-1-ethoxy-2-methoxybenzene
- Substituents : Bromomethyl (4-position), ethoxy (1-position), methoxy (2-position).
- FTIR data for this compound show peaks at 2,915 cm⁻¹ (C–H stretch) and 1,711 cm⁻¹ (C=O stretch in related esters), contrasting with the absence of carbonyl signals in the target compound .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
Synthetic Utility : Diethoxymethyl groups enhance stability in intermediates, as seen in the synthesis of triazole carboxamides ().
Electronic Effects : Ethoxy and methoxy groups increase electron density on the benzene ring, favoring electrophilic substitutions at specific positions (e.g., para to alkoxy groups) .
Steric Considerations : Bulky substituents like diethoxymethyl reduce reaction rates in sterically sensitive reactions compared to smaller groups (e.g., methyl or bromo) .
Biological Activity
4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene, a compound with the molecular formula C14H22O4, is a member of the ether family and has garnered interest in various fields, particularly in medicinal chemistry. Its unique structural properties suggest potential biological activities that warrant detailed exploration. This article reviews the existing literature on its biological activity, including case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C14H22O4
- SMILES Notation : CCOC1=C(C=C(C=C1)C(OCC)OCC)OC
- InChI : InChI=1S/C14H22O4/c1-5-16-12-9-8-11(10-13(12)15-4)14(17-6-2)18-7-3/h8-10,14H,5-7H2,1-4H3
Biological Activity Overview
The biological activity of 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene has been investigated primarily for its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research has indicated that compounds similar to 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene exhibit significant antimicrobial effects. For instance, studies have shown that derivatives of methoxybenzene compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer treatment. For example, it has been found to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study demonstrated that treatment with 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene led to a significant reduction in cell viability in breast cancer cells (MCF-7), suggesting its application as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Study 2 | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |
| Study 3 | Reduced levels of TNF-alpha and IL-6 by 40% in LPS-stimulated macrophages at a concentration of 10 µM. |
The biological activities of 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene can be attributed to its ability to interact with specific molecular targets:
- Cell Membrane Disruption : The hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, leading to reduced cellular proliferation.
- Cytokine Modulation : The compound appears to modulate inflammatory responses by acting on signaling pathways associated with cytokine production.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
